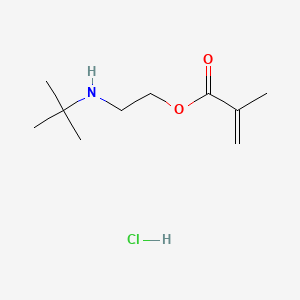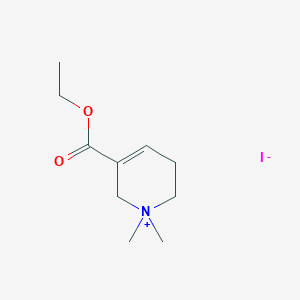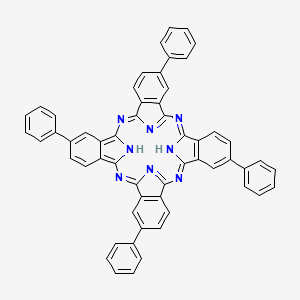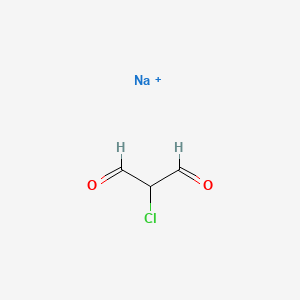
Sodium;2-chloropropanedial
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;2-chloropropanedial is a chemical compound with the molecular formula C3H4ClNaO2 It is a sodium salt derivative of 2-chloropropanoic acid
准备方法
Synthetic Routes and Reaction Conditions
The preparation of sodium;2-chloropropanedial typically involves the reaction of 2-chloropropanoic acid with sodium hydroxide. The reaction can be represented as follows:
C3H5ClO2+NaOH→C3H4ClNaO2+H2O
This reaction is carried out under controlled conditions to ensure the complete conversion of 2-chloropropanoic acid to its sodium salt form.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process includes the careful control of temperature, concentration, and reaction time to optimize yield and purity. The final product is typically crystallized and dried to obtain a pure compound suitable for various applications.
化学反应分析
Types of Reactions
Sodium;2-chloropropanedial undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction can lead to the formation of various reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, ammonia, and amines.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.
Oxidation: Products vary based on the oxidizing agent but can include carboxylic acids or aldehydes.
Reduction: Reduced forms of the compound, such as alcohols or alkanes, are typically formed.
科学研究应用
Sodium;2-chloropropanedial has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of sodium;2-chloropropanedial involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity.
相似化合物的比较
Similar Compounds
2-Chloropropanoic Acid: The parent compound from which sodium;2-chloropropanedial is derived.
Sodium Propanoate: A similar sodium salt but without the chlorine atom.
Sodium Acetate: Another sodium salt with a similar structure but different functional groups.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
分子式 |
C3H3ClNaO2+ |
|---|---|
分子量 |
129.50 g/mol |
IUPAC 名称 |
sodium;2-chloropropanedial |
InChI |
InChI=1S/C3H3ClO2.Na/c4-3(1-5)2-6;/h1-3H;/q;+1 |
InChI 键 |
ZKAQZHFHWZTXHI-UHFFFAOYSA-N |
规范 SMILES |
C(=O)C(C=O)Cl.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile](/img/structure/B13749856.png)
![Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]-](/img/structure/B13749866.png)
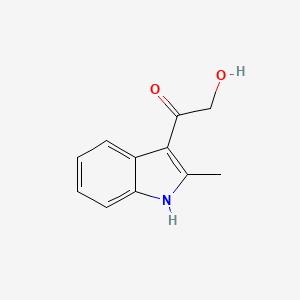
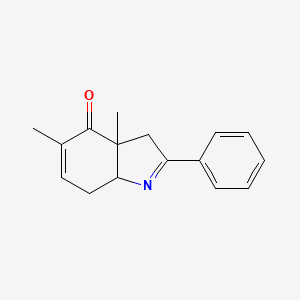
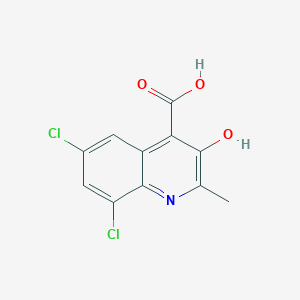
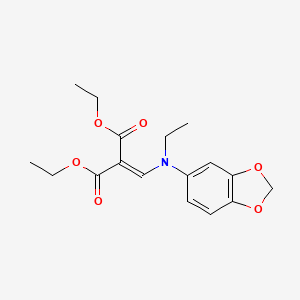
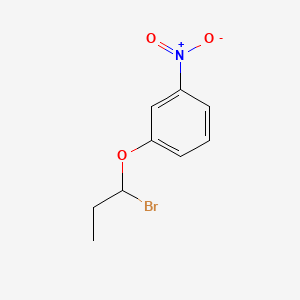
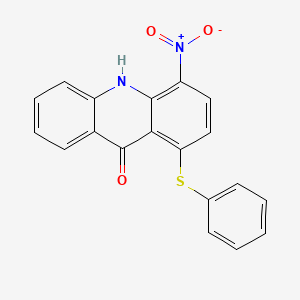

![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13749903.png)
